Cas no 94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-)

Benzaldehyde, 3-methoxy-2-(2-propenyl)- structure
94956-98-6 structure
商品名:Benzaldehyde, 3-methoxy-2-(2-propenyl)-
CAS番号:94956-98-6
MF:C11H12O2
メガワット:176.211783409119
CID:735149

Benzaldehyde, 3-methoxy-2-(2-propenyl)- 化学的及び物理的性質

名前と識別子

    • Benzaldehyde, 3-methoxy-2-(2-propenyl)-
    • 3-methoxy-2-prop-2-enylbenzaldehyde
    • 2-allyl-3-methoxybenzaldehyde
    • Benzaldehyde,3-methoxy-2-(2-propenyl)
    • 3-Methoxy-2-(2-propen-1-yl)benzaldehyde (ACI)
    • Benzaldehyde, 3-methoxy-2-(2-propenyl)- (9CI)
    • インチ: 1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3
    • InChIKey: OQOUDZFBMYRNCD-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(CC=C)=C(OC)C=CC=1

計算された属性

  • せいみつぶんしりょう: 176.08400

じっけんとくせい

  • 密度みつど: 1.039±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 269.6±25.0 ºC (760 Torr),
  • フラッシュポイント: 112.6±16.7 ºC,
  • ようかいど: 極微溶性(0.25 g/l)(25ºC)、
  • PSA: 26.30000
  • LogP: 2.23620

Benzaldehyde, 3-methoxy-2-(2-propenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1142377-100mg
2-Allyl-3-methoxybenzaldehyde
94956-98-6 97% +(stabilized with TBC)
100mg
$53.0 2025-02-28
Ambeed
A1142377-1g
2-Allyl-3-methoxybenzaldehyde
94956-98-6 97% +(stabilized with TBC)
1g
$239.0 2025-02-28
Chemenu
CM328706-500g
3-methoxy-2-prop-2-enylbenzaldehyde
94956-98-6 95%+
500g
$13986 2021-06-16
A2B Chem LLC
AD14439-2.5g
Benzaldehyde, 3-methoxy-2-(2-propenyl)-
94956-98-6 >95%
2.5g
$312.00 2024-07-18
A2B Chem LLC
AD14439-1g
Benzaldehyde, 3-methoxy-2-(2-propenyl)-
94956-98-6 >95%
1g
$218.00 2024-07-18
Chemenu
CM328706-500g
3-methoxy-2-prop-2-enylbenzaldehyde
94956-98-6 95%+
500g
$13986 2022-06-09
Ambeed
A1142377-250mg
2-Allyl-3-methoxybenzaldehyde
94956-98-6 97% +(stabilized with TBC)
250mg
$89.0 2025-02-28

Benzaldehyde, 3-methoxy-2-(2-propenyl)- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydride
リファレンス
Total synthesis of quinocarcinol methyl ester
Danishefsky, Samuel J.; Harrison, Peter J.; Webb, Robert R. II; O'Neill, Brian T., Journal of the American Chemical Society, 1985, 107(5), 1421-3

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Synthesis of Substituted 2,3-Benzodiazepines
Chan, Chieh-Kai; Tsai, Yu-Lin; Chan, Yi-Ling; Chang, Meng-Yang, Journal of Organic Chemistry, 2016, 81(20), 9836-9847

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of 2-substituted-3-methoxybenzaldehydes by condensation of ortho-lithiated 2-(3-methoxyphenyl)-4,4-dimethyl-Δ2-oxazoline with appropriate electrophiles
Islam, M. Rabiul; Joule, John A., Journal of the Bangladesh Chemical Society, 1992, 5(1), 15-22

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  10 min, 25 °C
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ;  8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  10 min, 25 °C
1.5 8 h, reflux
リファレンス
PdCl2/CuCl2/Bi(OTf)3-promoted Construction of Sulfonyl Dibenzooxabicyclo[3.3.1]nonanes and Arylnaphthalenes via Intramolecular Annulation of Sulfonyl o-Allylarylchromanones
Hsueh, Nai-Chen; Chang, Meng-Yang, Advanced Synthesis & Catalysis, 2020, 362(24), 5736-5750

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Copper bromide (CuBr) ;  -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  3 h
リファレンス
Nickel-Catalyzed Intramolecular Hydroalkenylation of Imines
Feng, Wei-Min; Li, Tian-Yu; Xiao, Li-Jun ; Zhou, Qi-Lin, Organic Letters, 2021, 23(20), 7900-7904

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
1.2 Solvents: Dichloromethane ;  1 h, -78 °C
1.3 Reagents: Triethylamine ;  overnight, -78 °C → rt
リファレンス
The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil)
Moriarty, Robert M.; Rani, Neena; Enache, Livia A.; Rao, Munagala S.; Batra, Hitesh; et al, Journal of Organic Chemistry, 2004, 69(6), 1890-1902

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate
1.2 Reagents: Decalin ;  heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
リファレンス
CuI Mediated One-Pot Cycloacetalization/Ketalization of o-Carbonyl Allylbenzenes: Synthesis of Benzobicyclo[3.2.1]octane Core
Chan, Chieh-Kai; Tsai, Yu-Lin; Chang, Meng-Yang, Organic Letters, 2017, 19(7), 1870-1873

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate
リファレンス
tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-Oxoisochromans
Chang, Meng-Yang ; Lai, Kai-Xiang; Chen, Kuan-Ting, Synthesis, 2021, 53(3), 527-537

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Dichlorophenylborane ,  Lithium diisopropylamide
1.2 -
リファレンス
Synthesis of dihydrobenzoimidazo[2,1-a]isoquinolines
Chang, Meng-Yang; Wu, Ming-Hao; Chen, Yeh-Long, Tetrahedron Letters, 2012, 53(32), 4156-4160

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, reflux; reflux → rt
1.2 Solvents: Water ;  8 h, rt
リファレンス
Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-Quinagolide
Chavan, Subhash P. ; Kadam, Appasaheb L.; Lasonkar, Pradeep B.; Gonnade, Rajesh G., Organic Letters, 2018, 20(22), 7011-7014

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  10 min, rt
1.2 6 h, reflux
リファレンス
Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine
Vargas, Didier F.; Larghi, Enrique L. ; Kaufman, Teodoro S., European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate
1.2 Solvents: Decalin ;  reflux
1.3 Reagents: Potassium carbonate
リファレンス
Facile synthesis of substituted isoquinolines
Chang, Meng-Yang; Wu, Ming-Hao; Lee, Nein-Chia; Lee, Ming-Fang, Tetrahedron Letters, 2012, 53(16), 2125-2128

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Ambiphilic Vinylcarbenoid Reactivity of (α-(Tributylstannyl)-π-allyl)palladium(II) Species
Trepanier, Vincent E.; Fillion, Eric, Organometallics, 2007, 26(1), 30-32

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Raw materials

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Preparation Products

Benzaldehyde, 3-methoxy-2-(2-propenyl)- 関連文献

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Amadis Chemical Company Limited
(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-
A1241185
清らかである:99%
はかる:1g
価格 ($):215